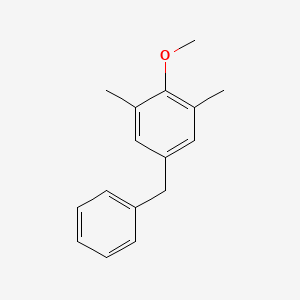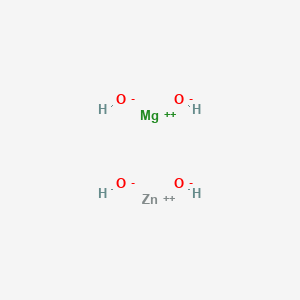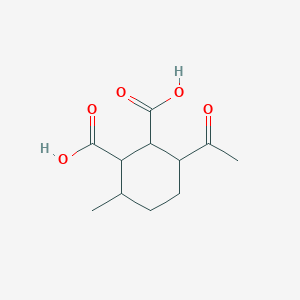
5-Benzyl-2-methoxy-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-methoxy-1,3-dimethylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyl group, a methoxy group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and methyl groups can be introduced through further substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methoxy-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-Benzyl-2-methoxy-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methoxy-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzyl, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dimethylbenzene: Lacks the benzyl group, resulting in different chemical properties.
5-Methoxy-2-methylbenzylbenzene: Similar structure but with variations in the position and number of substituents.
1,3-Dimethyl-2-benzylbenzene: Similar but with different substitution patterns.
Uniqueness
5-Benzyl-2-methoxy-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and potential applications. The combination of benzyl, methoxy, and methyl groups provides a versatile platform for further chemical modifications and functionalization.
Properties
CAS No. |
61259-78-7 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
5-benzyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-12-9-15(10-13(2)16(12)17-3)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
InChI Key |
YILXIQRIALZSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine](/img/structure/B14576064.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-](/img/structure/B14576067.png)
![2-Methoxy-4-[(E)-(2-methoxy-5-methylphenyl)diazenyl]-5-methylaniline](/img/structure/B14576071.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-](/img/structure/B14576072.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanamide](/img/structure/B14576084.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)



![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)



